molecular formula C18H19ClN2O3 B267491 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide

Cat. No. B267491
M. Wt: 346.8 g/mol
InChI Key: YTYOUSJVUBBIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that is responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. cGMP is a secondary messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.

Mechanism of Action

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 works by selectively inhibiting sGC, which is responsible for the synthesis of cGMP in response to NO signaling. cGMP is a secondary messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The inhibition of sGC by 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 leads to a reduction in cGMP levels, which results in the relaxation of smooth muscle cells and a reduction in vascular tone.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to have various biochemical and physiological effects. In preclinical studies, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to increase cGMP levels, reduce oxidative stress, and improve cardiac function in a rat model of heart failure. 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has also been shown to reduce pulmonary artery pressure in a rat model of pulmonary hypertension by inhibiting hypoxic vasoconstriction. In addition, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to improve erectile function in a rat model by increasing penile blood flow.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 in lab experiments is its selectivity for sGC. This allows for the specific inhibition of cGMP synthesis in response to NO signaling, which can help to elucidate the role of cGMP in various physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 is its potential off-target effects, which can lead to unintended consequences in lab experiments. In addition, the use of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 in lab experiments may not accurately reflect its potential therapeutic applications in humans, as preclinical studies may not always translate to clinical efficacy.

Future Directions

There are several future directions for the study of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691. One potential direction is the development of more potent and selective sGC inhibitors for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of sGC inhibitors with other therapies, such as phosphodiesterase type 5 (PDE5) inhibitors, which are commonly used for the treatment of erectile dysfunction. Additionally, further studies are needed to elucidate the potential off-target effects of sGC inhibitors and their potential impact on human health.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 involves the reaction of 4-chlorophenol with propionyl chloride to form 4-chlorophenyl propionate. This intermediate is then reacted with 3-aminobenzoic acid to form the amide intermediate. The final product is obtained by reacting the amide intermediate with 2-bromo-1-(4-chlorophenoxy)propane in the presence of a palladium catalyst.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In a preclinical study, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 was shown to improve cardiac function in a rat model of heart failure by increasing cGMP levels and reducing oxidative stress. In another study, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 was shown to reduce pulmonary artery pressure in a rat model of pulmonary hypertension by inhibiting hypoxic vasoconstriction. 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has also been studied for its potential use in the treatment of erectile dysfunction, where it was shown to improve erectile function in a rat model by increasing penile blood flow.

properties

Product Name

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C18H19ClN2O3/c1-3-17(22)20-14-5-4-6-15(11-14)21-18(23)12(2)24-16-9-7-13(19)8-10-16/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

YTYOUSJVUBBIPN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)Cl

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.